Methyl2-(4-oxooxan-3-yl)acetate
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Overview
Description
Methyl 2-(4-oxooxan-3-yl)acetate is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.2 g/mol . It is a derivative of oxane, featuring a methyl ester group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-oxooxan-3-yl)acetate typically involves the esterification of 4-oxooxan-3-yl acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of Methyl 2-(4-oxooxan-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is ensured through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-oxooxan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxooxan-3-yl acetic acid.
Reduction: Formation of 4-hydroxyoxan-3-yl acetate.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Methyl 2-(4-oxooxan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(4-oxooxan-3-yl)acetate involves its interaction with specific molecular targets. The compound’s ester and ketone groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-oxooxan-2-yl)acetate
- Ethyl 2-(4-oxooxan-3-yl)acetate
- Methyl 2-(4-hydroxyoxan-3-yl)acetate
Uniqueness
Its combination of ester and ketone functionalities makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2-(4-oxooxan-3-yl)acetate |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)4-6-5-12-3-2-7(6)9/h6H,2-5H2,1H3 |
InChI Key |
FLMVCEBUYZOLLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COCCC1=O |
Origin of Product |
United States |
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